molecular formula C8H6N2Se B14511042 3-Phenyl-1,2,5-selenadiazole CAS No. 64109-11-1

3-Phenyl-1,2,5-selenadiazole

Cat. No.: B14511042
CAS No.: 64109-11-1
M. Wt: 209.12 g/mol
InChI Key: PPAAIQCRYXSSFN-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,5-selenadiazole is an organoselenium compound that belongs to the class of selenadiazoles. These compounds are characterized by a five-membered ring containing selenium and nitrogen atoms. The unique properties of selenadiazoles make them valuable in various fields, including material science, medicinal chemistry, and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-1,2,5-selenadiazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with selenium dioxide in the presence of an oxidizing agent. Another method includes the cyclization of phenylselenourea with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound typically involves solventless synthesis techniques. These methods are environmentally friendly and efficient, allowing for the synthesis of various selenadiazole derivatives at room temperature .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,5-selenadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,5-selenadiazole involves its interaction with cellular components, leading to oxidative stress and apoptosis. The compound induces apoptosis through the mitochondrial pathway, involving the activation of caspase-3/7 . Additionally, it acts as a radical scavenger, protecting cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-1,2,5-selenadiazole is unique due to its specific ring structure and the presence of selenium, which imparts distinct electronic and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

64109-11-1

Molecular Formula

C8H6N2Se

Molecular Weight

209.12 g/mol

IUPAC Name

3-phenyl-1,2,5-selenadiazole

InChI

InChI=1S/C8H6N2Se/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H

InChI Key

PPAAIQCRYXSSFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=N[Se]N=C2

Origin of Product

United States

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